

A Technical Guide to the Spectroscopic Profile of 2-Ethyl-3-hydroxyhexanal

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Compound of Interest

Compound Name: **2-Ethyl-3-hydroxyhexanal**

Cat. No.: **B1620174**

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Introduction

2-Ethyl-3-hydroxyhexanal (CAS No: 496-03-7), also known as Butyraldol, is an organic compound with the molecular formula $C_8H_{16}O_2$ and a molecular weight of 144.21 g/mol .[\[1\]](#)[\[2\]](#) Its structure incorporates both an aldehyde and a secondary alcohol functional group, making it a versatile intermediate in organic synthesis. The presence of these functional groups, along with its alkyl backbone, gives rise to a distinct spectroscopic profile. This guide provides an in-depth summary of the expected spectroscopic data for **2-Ethyl-3-hydroxyhexanal** and outlines the experimental protocols for acquiring such data.

Chemical Structure:

Spectroscopic Data

While a publicly accessible, comprehensive dataset for **2-Ethyl-3-hydroxyhexanal** is not readily available in major databases, the following data tables are based on established principles of organic spectroscopy and represent the predicted values for its key spectral features.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Ethyl-3-hydroxyhexanal** is characterized by the presence of a strong, broad absorption from the hydroxyl group (O-H stretch) and a sharp, strong absorption from the

carbonyl group (C=O stretch) of the aldehyde.

Table 1: Predicted Infrared (IR) Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~3400	Strong, Broad	O-H Stretch	Alcohol
2960-2870	Strong	C-H Stretch	Alkane (sp ³)
~2820 and ~2720	Medium	C-H Stretch (Fermi Doublet)	Aldehyde
~1725	Strong	C=O Stretch	Aldehyde
~1460	Medium	C-H Bend	Alkane (sp ³)
~1100	Medium	C-O Stretch	Secondary Alcohol

Interpretation Note: The broadness of the O-H stretch is due to hydrogen bonding. The characteristic pair of peaks around 2820 and 2720 cm⁻¹ is a hallmark of the C-H bond of an aldehyde functional group and arises from a phenomenon known as Fermi resonance.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.2.1 ¹H NMR Spectroscopy

The proton NMR spectrum provides detailed information about the hydrogen environments in the molecule. The most downfield signal is expected from the aldehydic proton, which is highly deshielded.

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Proton Assignment
~9.7	Doublet	1H	Aldehyde (CHO)
~3.8	Multiplet	1H	CH-OH
~2.5	Multiplet	1H	CH-CHO
~2.0	Singlet (broad)	1H	OH
1.2 - 1.7	Multiplet	6H	Propyl & Ethyl -CH ₂ - groups
0.8 - 1.0	Triplet	6H	Propyl & Ethyl -CH ₃ groups

Interpretation Note: The aldehydic proton (CHO) typically appears in the 9-10 ppm region.[\[4\]](#)[\[5\]](#) [\[6\]](#) Protons on carbons adjacent to the carbonyl group are deshielded and appear around 2.0-2.5 ppm.[\[5\]](#) The proton on the carbon bearing the hydroxyl group (CH-OH) is also deshielded. The broadness of the OH signal is due to chemical exchange and its chemical shift can vary with concentration and temperature.

2.2.2 ^{13}C NMR Spectroscopy

The carbon NMR spectrum is characterized by a highly deshielded signal for the carbonyl carbon of the aldehyde.

Table 3: Predicted ^{13}C NMR Spectral Data (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Carbon Assignment
~205	C=O (Aldehyde)
~75	CH-OH
~58	CH-CHO
~35	CH ₂ (propyl)
~25	CH ₂ (ethyl)
~19	CH ₂ (propyl)
~14	CH ₃ (propyl)
~11	CH ₃ (ethyl)

Interpretation Note: The carbonyl carbon of an aldehyde typically resonates in the 190-215 ppm range, making it one of the most downfield signals in a ¹³C NMR spectrum.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common technique for such compounds.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z (mass/charge)	Interpretation
144	Molecular Ion (M^+)
126	$[M - H_2O]^+$ (Loss of water from the alcohol)
115	$[M - CHO]^+$ (Loss of the formyl radical)
101	$[M - C_3H_7]^+$ (Alpha-cleavage, loss of propyl radical)
87	$[M - C_4H_9]^+$ (McLafferty-type rearrangement)
71	$[C_4H_7O]^+$ (Cleavage next to the hydroxyl group)
57	$[C_4H_9]^+$ (Propyl group cleavage fragment)
43	$[C_3H_7]^+$ (Propyl fragment) or $[C_2H_3O]^+$ (Acylium ion)

Interpretation Note: The molecular ion peak (M^+) at m/z 144 may be weak due to the lability of the alcohol.^[5] A common fragmentation pathway for alcohols is the loss of a water molecule (M-18).^[7] Aldehydes and ketones also undergo characteristic cleavages, such as alpha-cleavage (breaking the bond adjacent to the carbonyl) and the McLafferty rearrangement.^{[5][6]}

Experimental Protocols

The following sections describe generalized but detailed methodologies for acquiring the spectroscopic data presented above.

Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is designed for acquiring an IR spectrum of a liquid sample using an Attenuated Total Reflectance (ATR) accessory, which is common for this type of compound.

- Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The ATR crystal (typically diamond or germanium) must be clean.

- **Background Spectrum:** Before analyzing the sample, a background spectrum must be collected. This is done with the ATR crystal exposed to the ambient air. This spectrum accounts for atmospheric CO₂ and water vapor, as well as any instrument-specific signals.
- **Sample Application:** Place a single drop (approximately 10-20 μ L) of neat **2-Ethyl-3-hydroxyhexanal** directly onto the center of the ATR crystal.
- **Spectrum Acquisition:** Secure the instrument's press arm over the sample to ensure good contact between the liquid and the crystal. Initiate the sample scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 cm^{-1} to 400 cm^{-1} .
- **Data Processing:** The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- **Cleaning:** After analysis, thoroughly clean the ATR crystal using a soft, lint-free wipe soaked in a suitable solvent (e.g., isopropanol or acetone), and allow it to dry completely.

Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the preparation and analysis of a sample for both ¹H and ¹³C NMR.

- **Sample Preparation:**
 - Accurately weigh approximately 10-20 mg of **2-Ethyl-3-hydroxyhexanal** for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.
 - Gently swirl or vortex the vial to ensure the sample is completely dissolved.
- **Transfer to NMR Tube:**
 - Using a Pasteur pipette, filter the solution through a small plug of glass wool into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade

spectral quality.

- The final liquid height in the tube should be approximately 4-5 cm.
- Instrument Setup:
 - Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.
 - Place the sample into the NMR spectrometer's autosampler or manual insertion port.
- Spectrum Acquisition:
 - Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
 - Shimming: The magnetic field homogeneity is optimized (shimmed) to ensure sharp, symmetrical peaks. This can be an automated or manual process.
 - Tuning: The probe is tuned to the specific nucleus being observed (^1H or ^{13}C).
 - Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay) and begin data acquisition. For ^1H NMR, 8-16 scans are often sufficient. For ^{13}C NMR, several hundred to thousands of scans may be necessary due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed into the frequency-domain spectrum. This is followed by phase correction, baseline correction, and referencing the chemical shifts (e.g., to the residual solvent peak or TMS).

Protocol for Mass Spectrometry (MS)

This protocol describes analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), a standard method for volatile and semi-volatile organic compounds.

- Sample Preparation: Prepare a dilute solution of **2-Ethyl-3-hydroxyhexanal** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
- GC-MS System Configuration:

- Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
- GC Column: Use a standard non-polar or mid-polar capillary column (e.g., a 30 m DB-5ms).
- Oven Program: Program the GC oven temperature to separate the analyte from any impurities. A typical program might start at 60 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C.[7]
- Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).
- MS Configuration (Electron Ionization):
 - Ion Source: Set the ion source temperature (e.g., 230 °C).
 - Ionization Energy: Use the standard electron energy of 70 eV, which produces reproducible fragmentation patterns and allows for library matching.[7]
 - Mass Analyzer: Set the mass analyzer (e.g., a quadrupole) to scan a relevant mass range, for instance, m/z 40 to 400.
- Analysis:
 - Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
 - The compound will travel through the GC column, enter the MS ion source where it is fragmented, and the resulting ions are separated by the mass analyzer to generate a mass spectrum.
- Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to **2-Ethyl-3-hydroxyhexanal**. Examine the mass spectrum for that peak to identify the molecular ion and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **2-Ethyl-3-hydroxyhexanal**.



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Caption: Workflow for Spectroscopic Analysis of **2-Ethyl-3-hydroxyhexanal**.

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